o-Phenylene phosphorochloridite
Overview
Description
O-Phenylene phosphorochloridite, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClO2P and its molecular weight is 174.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
o-Phenylene phosphorochloridite, also known as 1,2-Phenylene phosphorochloridite, is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target, but its role in chemical synthesis is significant.
Mode of Action
This compound acts as a reactant in reversible halogen-halogen ligand substitution at room temperature, and in irreversible halogen-O substitution at higher temperatures . It’s also used in the preparation of gold (I) trimethoxybenzonitrile phosphine isolated precatalysts .
Biochemical Pathways
As a chemical reactant, this compound is involved in several chemical pathways. For instance, it’s used in the synthesis of bakkane sesquiterpenes . It’s also a reactant for the preparation of pyrroles by TMSOTf-catalyzed Arbuzov reaction .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it’s used as a reactant for the preparation of vinyl-substituted spirophosphoranes and vinylphosphonates via Markovnikov addition .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature and the presence of other reactants. For instance, it participates in reversible halogen-halogen ligand substitution at room temperature, and in irreversible halogen-O substitution at higher temperatures .
Safety and Hazards
O-Phenylene phosphorochloridite is classified as a skin corrosive and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective clothing, eye protection, and face protection when handling it . In case of contact, immediate medical attention is required .
Future Directions
O-Phenylene phosphorochloridite has potential applications in the synthesis of various chemical compounds. For instance, it has been used as a reactant for the preparation of uridine diphosphate-glucose derivatives, which are potential chain terminators of β-glucan biosynthesis with antifungal activity .
Biochemical Analysis
Biochemical Properties
o-Phenylene phosphorochloridite is involved in reversible halogen-halogen ligand substitution at room temperature, and in irreversible halogen-O substitution at higher temperatures . It is also a reactant in the preparation of gold (I) trimethoxybenzonitrile phosphine isolated precatalysts
Molecular Mechanism
It is known to participate in halogen-halogen ligand substitution and halogen-O substitution
Properties
IUPAC Name |
2-chloro-1,3,2-benzodioxaphosphole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYEGDMJZHLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061843 | |
Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-40-3 | |
Record name | 2-Chloro-1,3,2-benzodioxaphosphole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylene phosphorochloridite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of o-Phenylene phosphorochloridite and what are its key spectroscopic properties?
A: this compound, a crucial compound in organophosphorus chemistry, possesses the molecular formula C6H4ClO2P and a molecular weight of 174.53 g/mol [, ]. Spectroscopically, its structure is elucidated using techniques like 1H and 31P NMR. For instance, when dissolved in a nematic liquid crystal solvent (EBBA), these NMR analyses provide valuable insights into the spatial arrangement of its proton and phosphorus framework [].
Q2: How is this compound synthesized and purified?
A: The synthesis of this compound involves a two-step process []. Initially, Catechol reacts with Phosphorus(III) Chloride to produce this compound. Subsequently, hydrolysis of this intermediate yields bis(o-phenylene) pyrophosphite. Purification of this compound is typically achieved through distillation under reduced pressure [].
Q3: What are the applications of this compound in synthetic chemistry?
A: this compound serves as a versatile precursor in synthesizing various organophosphorus compounds. Notably, it plays a crucial role in creating unsymmetrical and symmetrical diphosphazane ligands []. For example, reacting it with diisopropylamine leads to the formation of the ligand PriN(PPh2)(PO2C6H4) []. These ligands, characterized by their P-N-P backbone, are particularly valuable in coordination chemistry and catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.